

Application of Atazanavir-d18 in HIV Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Atazanavir-d18

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Atazanavir-d18**, a stable isotope-labeled internal standard, in critical areas of HIV research. The primary application of **Atazanavir-d18** is to ensure the accuracy and precision of analytical methods used to quantify the antiretroviral drug Atazanavir in biological samples. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.

Bioanalytical Method Validation using Atazanavir-d18

Atazanavir-d18 serves as an ideal internal standard for the quantification of Atazanavir in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Atazanavir, but its increased mass allows for clear differentiation by the mass spectrometer, ensuring reliable quantification.

Table 1: Summary of LC-MS/MS Parameters for Atazanavir Quantification using a Deuterated Internal Standard

Parameter	Human Hair Analysis[1]	Human Mononuclear Cell (MNC) Extract Analysis[2]
Chromatography Column	BDS C-18 (5 μ m, 4.6 x 100 mm)	Not Specified
Mobile Phase	55% Acetonitrile, 45% Water, 0.15% Acetic Acid, 4 mM Ammonium Acetate	Not Specified
Flow Rate	0.8 mL/min	Not Specified
Ionization Mode	Positive Electrospray Ionization (ESI+)	Not Specified
Mass Transition (MRM)	Atazanavir: m/z 705.3 \rightarrow 168.0 Atazanavir-d5 IS: m/z 710.2 \rightarrow 168.0	Not Specified
Linear Range	0.0500 to 20.0 ng/mg	Atazanavir: 0.0200 to 10.0 fmol/ μ l
Internal Standard Used	Atazanavir-d5	Atazanavir-13C6

Note: While the provided references use Atazanavir-d5 and Atazanavir-13C6, the principles and parameters are directly applicable to **Atazanavir-d18**, with an adjustment to the mass transition of the internal standard.

Experimental Protocol: Quantification of Atazanavir in Human Hair[1]

This protocol outlines the extraction and analysis of Atazanavir from human hair samples, a method increasingly used to monitor long-term drug adherence.

Materials:

- Atazanavir and **Atazanavir-d18** standards
- Methanol (MeOH)

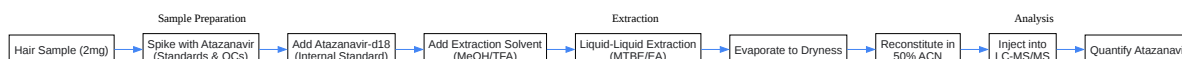
- Acetonitrile (ACN)
- Acetic Acid
- Ammonium Acetate
- 0.2 M Sodium Phosphate buffer (pH 9.4)
- Methyl tert-butyl ether (MTBE)
- Ethyl acetate (EA)
- Trifluoroacetic acid (TFA)
- BDS C-18 column (5 μ m, 4.6 x 100 mm)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Wash hair samples to remove external contaminants.
 - Weigh 2 mg of cut blank hair into borosilicate glass test tubes.
 - Spike samples with known concentrations of Atazanavir for standard curve and quality control (QC) samples.
 - Add a fixed amount of **Atazanavir-d18** working solution to all samples (except blanks) as the internal standard.
- Extraction:
 - Add MeOH/TFA solution to the hair samples.
 - Incubate to extract the drug from the hair matrix.
 - Add 0.2 M sodium phosphate buffer (pH 9.4).

- Perform liquid-liquid extraction with 3 mL of MTBE/EA (1:1, v/v).
- Centrifuge at 3000 rpm for 10 minutes.
- Freeze the aqueous layer in a methanol/dry ice bath.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
- Reconstitution and Analysis:
 - Reconstitute the dried extract in 200 μ L of 50% ACN.
 - Inject a 2 μ L aliquot into the LC-MS/MS system.
 - Analyze using the parameters outlined in Table 1.

Workflow for Atazanavir Quantification in Hair Samples



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Caption: Workflow for Atazanavir quantification in hair.

Pharmacokinetic (PK) Studies

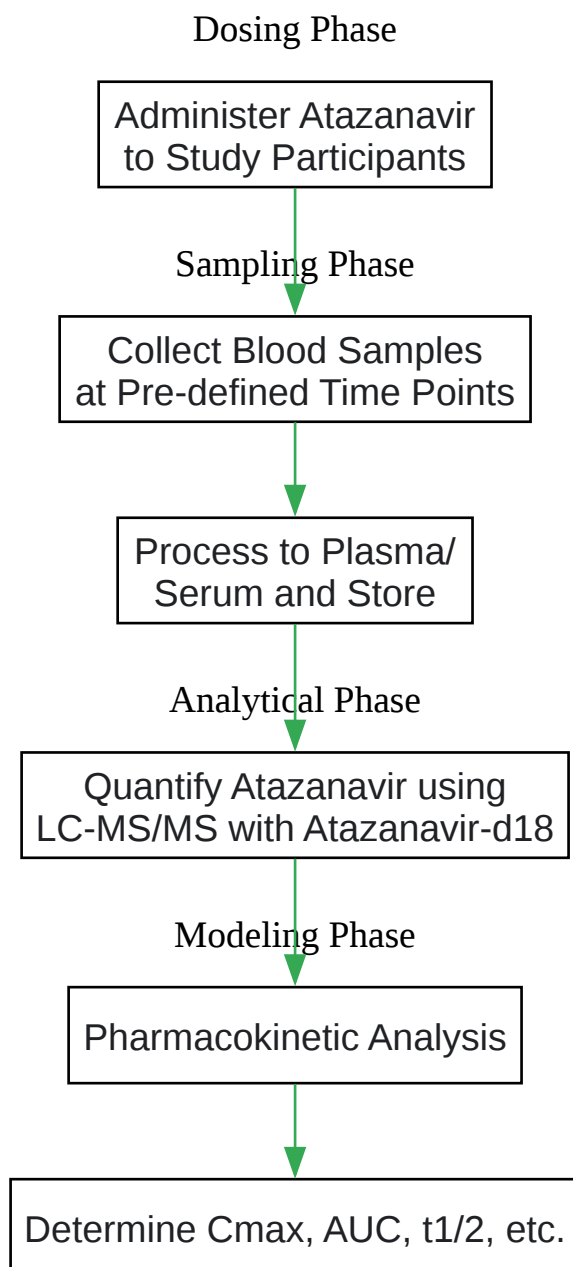
Atazanavir-d18 is crucial for defining the pharmacokinetic profile of Atazanavir. By enabling precise measurement of drug concentrations in plasma over time, researchers can determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters of Atazanavir

Parameter	Atazanavir 400mg once daily[3]	Atazanavir 300mg + Ritonavir 100mg once daily[4]	Atazanavir during Pregnancy (3rd Trimester) with Cobicistat[5]
Cmax (Maximum Concentration)	~5.23 µg/mL (ritonavir-boosted)[1]	2897 ng/mL	Median: 1.63 µg/mL
Cmin (Trough Concentration)	273 ng/mL	526 ng/mL	Median: 0.21 µg/mL
AUC (Area Under the Curve)	Increased by 70% with a light meal[3]	28,605 ng·h/mL	Median: 22.1 µg·hr/mL
Tmax (Time to Cmax)	~2.5 hours[6]	Not Specified	Median: 3.0 hours
Elimination Half-life (t1/2)	~7 hours[3]	Not Specified	Not Specified

Note: These values are illustrative and can vary based on patient populations and co-administered drugs.

Logical Flow of a Pharmacokinetic Study



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Caption: Pharmacokinetic study workflow.

Drug-Drug Interaction (DDI) Studies

Atazanavir is metabolized primarily by the cytochrome P450 3A (CYP3A) isoenzymes^{[1][7]}.

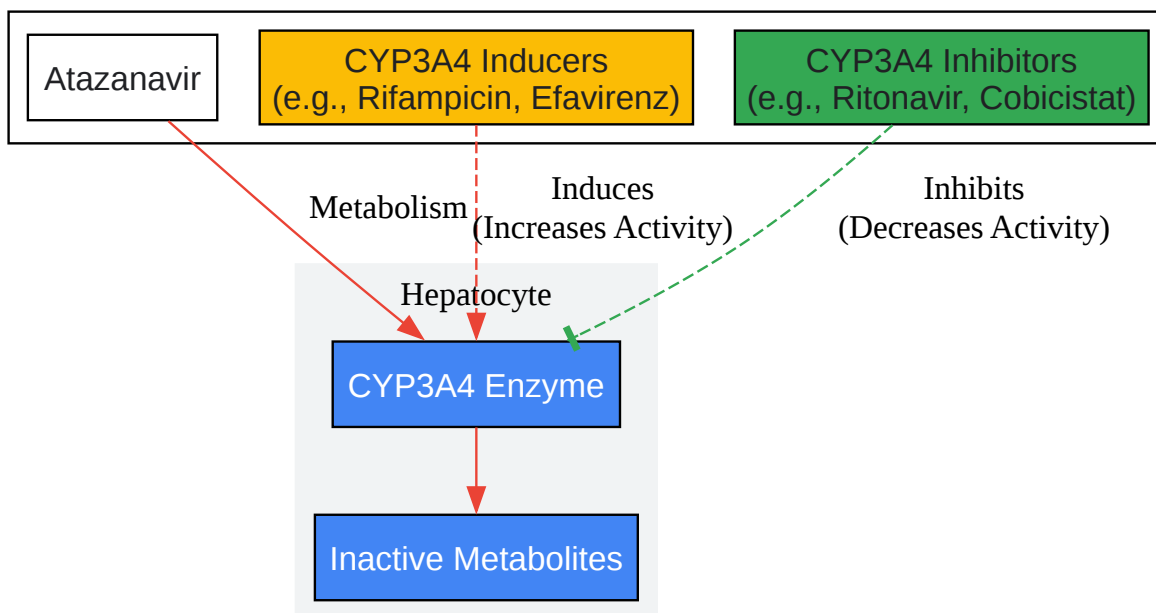
Therefore, its concentration can be significantly altered by co-administered drugs that induce or

inhibit this enzyme system. Accurate quantification using **Atazanavir-d18** is vital to assess the clinical significance of these interactions.

Table 3: Impact of Co-administered Drugs on Atazanavir Pharmacokinetics

Co-administered Drug	Effect on Atazanavir	Pharmacokinetic Change	Recommendation
Ritonavir (CYP3A4 Inhibitor)	Increases Atazanavir levels	AUC increased 3- to 4-fold; Cmin increased ~10-fold[3]	Used as a pharmacokinetic booster for Atazanavir
Efavirenz (CYP3A4 Inducer)	Decreases Atazanavir levels	Atazanavir concentrations decreased by 75%[3]	Co-administration requires dose adjustment or is not recommended.
Tenofovir Disoproxil Fumarate	Decreases Atazanavir levels	Atazanavir AUC, Cmax, and Cmin decreased by 22%, 16%, and 23%, respectively	Monitor for therapeutic effectiveness.
Rifampicin (Strong CYP3A4 Inducer)	Drastically decreases Atazanavir levels	Atazanavir Ctau and AUC reduced by 96% and 85%, respectively, with standard dosing[8]	Co-administration is generally contraindicated or requires significant dose adjustments.
Famotidine (H2-receptor antagonist)	Decreases Atazanavir levels	Simultaneous administration reduced Atazanavir AUC by 18% and Cmin by 28% when boosted with ritonavir[9]	Staggering the administration times can mitigate the interaction.

Signaling Pathway Illustrating Atazanavir Metabolism and Drug Interactions



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Caption: Atazanavir metabolism and DDI pathway.

Conclusion

Atazanavir-d18 is an indispensable tool in HIV research, enabling the precise and accurate quantification of Atazanavir in a variety of biological matrices. Its application is fundamental to the validation of bioanalytical methods, the characterization of pharmacokinetic profiles, and the assessment of drug-drug interactions, all of which are critical for optimizing HIV therapy and developing new treatment strategies.

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